![molecular formula C11H11NO B2375563 1,2,3,4-テトラヒドロベンゾフロ[3,2-c]ピリジン CAS No. 43213-61-2](/img/structure/B2375563.png)

1,2,3,4-テトラヒドロベンゾフロ[3,2-c]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

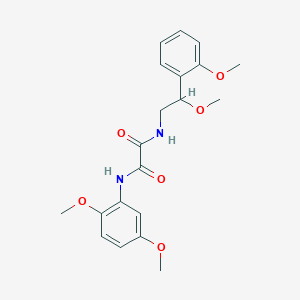

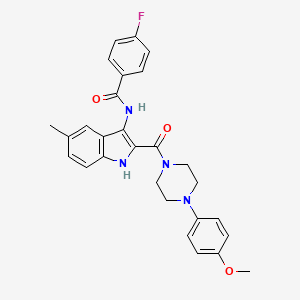

Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- is a chemical compound that has been studied for its potential antidepressant properties . It exhibits high affinity for the alpha 2-adrenoceptor, with high selectivity versus the alpha 1-receptor .

Synthesis Analysis

The synthesis of Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- involves an efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide . This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .Molecular Structure Analysis

Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- contains a total of 26 bonds; 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 secondary amine (aliphatic), and 1 Furane .Physical And Chemical Properties Analysis

The molecular weight of Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro- is 331.3 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass is 330.1265688 g/mol .科学的研究の応用

誘導体の合成

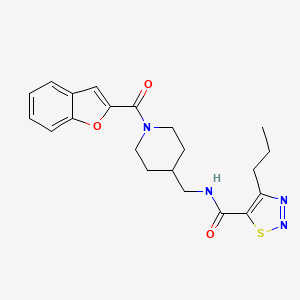

化合物「1,2,3,4-テトラヒドロベンゾフロ[3,2-c]ピリジン」は、その誘導体の合成に使用できます。 これらの誘導体は、ピペリドンのオキシムのアリールエーテルを酸性条件下で環化することにより合成されました .

生物活性

新たに調製された化合物は、高い抗菌活性、抗真菌活性、および抗炎症活性を示しました。 これは、これらの特性を持つ新しい薬物の開発に使用できることを示唆しています .

分子モデリング

この化合物は、分子モデリング研究で使用されてきました。 これには、分子の性質と挙動を研究するために、分子のコンピューターモデルを作成することが含まれます .

化学合成

この化合物は、O-フェニルヒドロキシルアミンとピペリジン-4-オンおよび3-メチルピペリジン-4-オンから合成することができます .

材料科学

この化合物は、材料科学で有用な可能性のある特性を持っています。 たとえば、特定の分子量と特定の線形式を持っています .

安全性と取り扱い

この化合物には、特定の貯蔵温度や危険ステートメントなど、特定の安全性と取り扱いの要件があります . これらの要件を理解することは、この化合物を取り扱う人にとって重要です。

作用機序

Target of Action

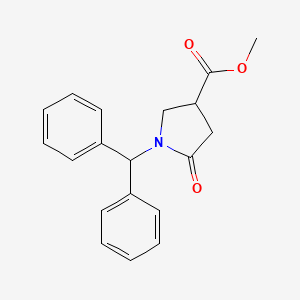

The primary target of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine acts as an inhibitor of HDAC . By inhibiting the action of HDAC, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This affects the transcriptional activity of certain genes, leading to changes in cell function .

Biochemical Pathways

The inhibition of HDAC by 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine affects several biochemical pathways. Most notably, it leads to the upregulation of the acetylation of histone H3 and α-tubulin . This can affect various downstream processes, including gene expression and cell division .

Pharmacokinetics

This suggests that it is well-absorbed and distributed within the body, metabolized efficiently, and excreted in a timely manner, contributing to its bioavailability and therapeutic efficacy .

Result of Action

The action of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine leads to significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It has been found to cause apoptosis and autophagy in HCC models , which are forms of programmed cell death. This suggests that the compound could have potential use in cancer therapy .

将来の方向性

特性

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOWMVYFFWEWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1OC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43213-61-2 |

Source

|

| Record name | 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A2: As the name suggests, 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].

Q2: How is 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine synthesized?

A3: Several synthetic routes have been explored for the synthesis of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.

Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)

![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2375486.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2375488.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)